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Compound of Interest

Compound Name: HJC0350

Cat. No.: B1673310 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
HJC0350 is a potent and selective cell-permeable inhibitor of Exchange Protein Directly

Activated by cAMP 2 (EPAC2), a guanine nucleotide exchange factor for the small GTPase

Rap1. With an IC50 value of 0.3 µM, HJC0350 offers high selectivity for EPAC2 over EPAC1

and Protein Kinase A (PKA), making it a valuable tool for dissecting the specific roles of the

EPAC2 signaling pathway in various cellular processes.[1][2][3][4] These application notes

provide detailed protocols for the use of HJC0350 in cell culture experiments, including

assessing EPAC2 activation, studying insulin secretion, and investigating neuronal signaling.
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Property Value

Molecular Formula C₁₅H₁₉NO₂S

Molecular Weight 277.38 g/mol

IC50 0.3 µM for EPAC2

Solubility
Soluble in DMSO (up to 52 mg/mL) and ethanol.

Insoluble in water.[4]

Storage

Store powder at -20°C for up to 3 years. Store

stock solutions in aliquots at -80°C for up to 1

year. Avoid repeated freeze-thaw cycles.

Mechanism of Action
HJC0350 acts as an antagonist of EPAC2 by competing with cyclic AMP (cAMP) for binding to

the regulatory domain of the protein. This prevents the conformational change required for

EPAC2 activation and its subsequent guanine nucleotide exchange factor (GEF) activity

towards its primary downstream effector, Rap1. By inhibiting the EPAC2-Rap1 signaling axis,

HJC0350 allows for the specific investigation of the cellular functions governed by this pathway.

Signaling Pathway
The signaling pathway involving EPAC2 and its inhibition by HJC0350 can be visualized as

follows:
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EPAC2 signaling pathway and its inhibition by HJC0350.
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Experimental Workflow
A general workflow for utilizing HJC0350 in cell culture experiments is outlined below. This

workflow can be adapted for various specific assays.

Start: Cell Culture

Seed Cells in Appropriate Cultureware Prepare HJC0350 Stock Solution
(in DMSO)

Treat Cells with HJC0350
(and appropriate controls/stimuli)

Incubate for Defined Period

Perform Cellular Assay
(e.g., FRET, Insulin Secretion, Viability)

Data Acquisition and Analysis

Click to download full resolution via product page

General experimental workflow for using HJC0350.

Application 1: FRET-Based Assay for EPAC2
Activation
This protocol is designed to monitor the activation of EPAC2 in living cells using a FRET

(Förster Resonance Energy Transfer)-based biosensor. HJC0350 is used to confirm that the
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observed FRET change is specific to EPAC2.

Cell Line: HEK293 cells stably or transiently expressing an EPAC2-FRET biosensor (e.g., CFP-

EPAC2-YFP).

Materials:

HEK293 cells expressing EPAC2-FRET biosensor

HJC0350

8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (007-AM) or other

EPAC activators

DMSO (vehicle control)

Cell culture medium

96-well imaging plates

Fluorescence plate reader or microscope equipped for FRET imaging

Protocol:

Cell Seeding: Seed the HEK293-EPAC2-FRET cells in a 96-well imaging plate at a density

that will result in a confluent monolayer on the day of the experiment.

HJC0350 Pre-treatment: On the day of the assay, replace the culture medium with fresh,

serum-free medium. Prepare working solutions of HJC0350 in the medium. A final

concentration of 10 µM is a good starting point for complete inhibition. Include a vehicle

control (DMSO). Pre-incubate the cells with HJC0350 or vehicle for 30-60 minutes at 37°C.

EPAC2 Activation: Prepare a working solution of an EPAC activator such as 007-AM. Add the

activator to the wells to stimulate EPAC2.

FRET Measurement: Immediately begin monitoring the FRET signal using a fluorescence

plate reader or microscope. Excite the donor fluorophore (e.g., CFP at ~430 nm) and
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measure the emission of both the donor (e.g., ~475 nm) and the acceptor (e.g., YFP at ~530

nm). The FRET ratio (Acceptor/Donor) is expected to decrease upon EPAC2 activation.

Data Analysis: Calculate the change in FRET ratio over time. Compare the response in cells

treated with the EPAC activator alone to those pre-treated with HJC0350. A significant

reduction in the FRET change in the presence of HJC0350 indicates specific inhibition of

EPAC2.

Quantitative Data Summary:

Cell Line
HJC0350
Concentration

Activator Assay Result

HEK293/EPAC2-

FL
10 µM 007-AM FRET

Fully blocks the

decrease in

FRET signal.

Application 2: Insulin Secretion Assay
This protocol describes how to use HJC0350 to investigate the role of EPAC2 in glucose-

stimulated insulin secretion (GSIS) and incretin-potentiated insulin secretion in pancreatic beta-

cell lines like MIN6.

Cell Line: MIN6 cells or other insulin-secreting cell lines.

Materials:

MIN6 cells

HJC0350

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)

GLP-1 or other incretin hormones (optional)

DMSO (vehicle control)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1673310?utm_src=pdf-body
https://www.benchchem.com/product/b1673310?utm_src=pdf-body
https://www.benchchem.com/product/b1673310?utm_src=pdf-body
https://www.benchchem.com/product/b1673310?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Insulin ELISA kit

Protocol:

Cell Seeding and Culture: Seed MIN6 cells in 24-well plates and culture until they reach ~80-

90% confluency.

Pre-incubation: Gently wash the cells twice with KRB buffer containing 2.8 mM glucose. Pre-

incubate the cells in this buffer for 1-2 hours at 37°C to allow them to reach a basal state of

insulin secretion.

HJC0350 Treatment: Replace the pre-incubation buffer with fresh KRB buffer containing 2.8

mM glucose and the desired concentrations of HJC0350 or vehicle (DMSO). A concentration

range of 1-10 µM can be tested. Incubate for 30-60 minutes.

Stimulation of Insulin Secretion: To assess GSIS, replace the buffer with KRB containing

either 2.8 mM glucose (basal) or 16.7 mM glucose (stimulated), with or without HJC0350. To

assess incretin effects, include GLP-1 (e.g., 100 nM) in the high glucose buffer.

Sample Collection: Incubate for 1-2 hours at 37°C. After incubation, collect the supernatant

from each well.

Insulin Measurement: Measure the insulin concentration in the collected supernatants using

an insulin ELISA kit according to the manufacturer's instructions.

Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each

well. Analyze the effect of HJC0350 on both basal and stimulated insulin secretion.

Expected Results: Inhibition of EPAC2 by HJC0350 is expected to reduce the potentiation of

insulin secretion by agents that increase intracellular cAMP, such as GLP-1. The effect on

GSIS alone may be less pronounced, highlighting the role of EPAC2 in the amplification

pathway.
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This protocol, adapted from studies on dorsal root ganglion (DRG) neurons, describes the use

of HJC0350 to investigate the role of EPAC2 in modulating mitochondrial function in response

to inflammatory mediators.

Cell Type: Primary dorsal root ganglion (DRG) neurons or other neuronal cell lines.

Materials:

Isolated DRG neurons or neuronal cell line

HJC0350

Prostaglandin E2 (PGE2) or other neuronal stimulants

Seahorse XF Cell Mito Stress Test Kit

Seahorse XF Analyzer

DMSO (vehicle control)

Protocol:

Cell Seeding: Seed DRG neurons on Seahorse XF plates coated with an appropriate

substrate.

HJC0350 Treatment: On the day of the assay, replace the culture medium with Seahorse XF

assay medium. Treat the cells with HJC0350 (e.g., 5 µM) or vehicle (DMSO) for a

designated period before the assay.

Mitochondrial Respiration Measurement: Place the cell plate in a Seahorse XF Analyzer and

follow the manufacturer's protocol for the Mito Stress Test. This involves sequential injections

of oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial

respiration, including basal respiration, ATP production-linked respiration, and maximal

respiration.

Stimulation: During the assay, inject PGE2 (e.g., 10 µM) to stimulate the neurons and

observe the effect on the oxygen consumption rate (OCR).
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Data Analysis: Analyze the OCR data to determine the effect of HJC0350 on basal and

PGE2-stimulated mitochondrial respiration.

Quantitative Data Summary:

Cell Type
HJC0350
Concentration

Stimulant Assay Result

DRG Neurons 5 µM PGE2 (10 µM)

Mitochondrial

Respiration

(OCR)

Inhibits the

PGE2-induced

increase in ATP

production.

General Considerations and Best Practices
Vehicle Control: Always include a vehicle control (DMSO) at the same final concentration as

used for HJC0350 to account for any effects of the solvent on the cells.

Dose-Response: It is recommended to perform a dose-response curve for HJC0350 in your

specific cell type and assay to determine the optimal concentration for your experiments.

Selectivity: While HJC0350 is highly selective for EPAC2, it is good practice to use it in

conjunction with other pharmacological tools, such as PKA inhibitors (e.g., H-89) or EPAC1-

selective activators/inhibitors, to confirm the specificity of the observed effects.

Toxicity: Assess the potential cytotoxicity of HJC0350 in your cell line at the concentrations

and incubation times used, for example, by using a standard cell viability assay (e.g., MTT or

CellTiter-Glo).

By following these detailed protocols and considerations, researchers can effectively utilize

HJC0350 to elucidate the specific roles of the EPAC2 signaling pathway in their cell culture

models.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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